molecular formula C21H16N2O5S B2716989 Methyl 4-((4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate CAS No. 921796-62-5

Methyl 4-((4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2716989
CAS No.: 921796-62-5
M. Wt: 408.43
InChI Key: UDBRDEVXTDOGBY-UHFFFAOYSA-N
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Description

Methyl 4-((4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate is a complex organic compound that features a benzofuran moiety, a thiazole ring, and a benzoate ester

Biochemical Analysis

Biochemical Properties

The biochemical properties of Methyl 4-((4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate are not fully understood due to the limited amount of research available. It is known that thiazole derivatives have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

The cellular effects of this compound are currently unknown. Thiazole derivatives have been found to have potent biological activity, including antimicrobial and antitumor effects .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. Thiazole derivatives have been found to have diverse biological activities, suggesting that they may interact with a variety of biomolecules .

Metabolic Pathways

The metabolic pathways involving this compound are not well understood. Thiazole derivatives are known to be involved in a variety of biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates. The benzofuran moiety can be synthesized through the cyclization of appropriate phenolic precursors, while the thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

The final step involves the coupling of the benzofuran and thiazole intermediates with methyl 4-aminobenzoate under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Methyl 4-((4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((4-(benzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate
  • Methyl 4-((4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)carbamoyl)benzoate

Uniqueness

This compound is unique due to the presence of both the methoxybenzofuran and thiazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a multifunctional compound in various applications .

Properties

IUPAC Name

methyl 4-[[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-26-16-5-3-4-14-10-17(28-18(14)16)15-11-29-21(22-15)23-19(24)12-6-8-13(9-7-12)20(25)27-2/h3-11H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBRDEVXTDOGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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